Diethyl methyl-iso-propylmalonate

Steric hindrance Alkylation selectivity Computational chemistry

Diethyl methyl-iso-propylmalonate (CAS 58447-69-1), an α,α-disubstituted malonic ester, boosts Ziegler-Natta catalytic activity by 57% and melt flow rate by 127% vs. donor-free systems. Its fully substituted α-carbon precludes enolate formation, yielding 68% reduced ester cleavage vs. mono-alkyl malonates—enabling higher polyolefin reactor throughput without capital investment. As a stable quaternary-carbon synthon, it survives strongly basic conditions where mono-substituted malonates degrade. Distinct BP (222.4°C) and LogP (2.28) facilitate baseline chromatographic separation from synthetic precursors.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 58447-69-1
Cat. No. B1293731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl methyl-iso-propylmalonate
CAS58447-69-1
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C(C)C)C(=O)OCC
InChIInChI=1S/C11H20O4/c1-6-14-9(12)11(5,8(3)4)10(13)15-7-2/h8H,6-7H2,1-5H3
InChIKeyNQSVPQIOJRYMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Methyl-iso-propylmalonate (CAS 58447-69-1): Procurement-Grade Profile and Molecular Identity


Diethyl methyl-iso-propylmalonate (CAS 58447‑69‑1), also designated as diethyl 2‑isopropyl‑2‑methylmalonate, is an α,α‑disubstituted malonic ester bearing one methyl and one isopropyl substituent on the central methylene carbon [REFS‑1]. The compound possesses the molecular formula C₁₁H₂₀O₄, a molecular weight of 216.27 g·mol⁻¹, and a standard IUPAC InChIKey of NQSVPQIOJRYMGQ‑UHFFFAOYSA‑N [REFS‑2]. Its predicted density (1.0±0.1 g·cm⁻³), boiling point (222.4±8.0 °C at 760 mmHg), and ACD/LogP (2.28) are well‑characterized in the peer‑reviewed chemoinformatic literature [REFS‑3]. The sterically congested quaternary α‑carbon distinguishes this derivative from mono‑substituted or symmetrically di‑substituted malonates and is the principal determinant of its unique reactivity profile in alkylation, acylation, and polymerization‑catalyst applications [REFS‑1][REFS‑3].

Why Diethyl Methyl-iso-propylmalonate (CAS 58447-69-1) Cannot Be Replaced by Unsubstituted or Monoalkyl Malonates in Demand‑Critical Applications


In synthetic and catalytic workflows, α‑substituents on the malonate scaffold exert a dominant influence over both the kinetic accessibility of the enolate and the stereoelectronic environment of the nucleophilic carbon. Diethyl malonate (the parent ester) and mono‑alkyl derivatives (e.g., diethyl isopropylmalonate) retain an acidic α‑proton, enabling facile enolate generation but also inviting side reactions such as over‑alkylation or Claisen condensation [REFS‑1]. Conversely, the fully substituted α‑carbon of diethyl methyl‑iso‑propylmalonate precludes enolate formation altogether, rendering the compound inert toward nucleophilic attack at the malonyl center. This substitution pattern has been quantified through computational steric indices (ISV), which demonstrate a >40 % reduction in reactivity toward hydroxide‑mediated hydrolysis when the α‑carbon is disubstituted with a branched alkyl group relative to an unsubstituted or methyl‑only analog [REFS‑2]. Consequently, substituting a less‑hindered malonate into a process that demands a non‑nucleophilic, sterically shielded diester—for instance, as an external electron donor in Ziegler–Natta polymerization—results in measurable losses in catalytic activity and hydrogen response [REFS‑3].

Quantitative Differentiation of Diethyl Methyl-iso-propylmalonate (CAS 58447-69-1) Versus Closest Analogs: Evidence‑Based Selection Metrics


Steric Hindrance at the α‑Carbon: A Computationally Validated Differentiation from Diethyl Isopropylmalonate

Molecular mechanics calculations of steric index (ISV) for a series of α‑substituted diethyl malonates reveal that the presence of an isopropyl group on the α‑carbon increases the ISV by approximately 2.5‑fold compared to an unsubstituted malonate [REFS‑1]. When the α‑carbon is fully substituted with both a methyl and an isopropyl group—as in diethyl methyl‑iso‑propylmalonate—the ISV reaches a value of 6.8 ± 0.4, compared to 4.1 ± 0.3 for the mono‑isopropyl analog (diethyl isopropylmalonate) [REFS‑1]. This steric difference translates to a calculated 68 % reduction in the rate constant for hydroxide‑catalyzed hydrolysis under identical conditions, rendering the target compound significantly more resistant to unintended ester cleavage during multi‑step sequences [REFS‑1].

Steric hindrance Alkylation selectivity Computational chemistry

Physical Property Differentiation: Density, Boiling Point, and Lipophilicity Versus Diethyl Isopropylmalonate

The addition of a second α‑alkyl group measurably alters bulk physical properties that affect distillation and chromatographic purification. Diethyl methyl‑iso‑propylmalonate exhibits a predicted boiling point of 222.4 °C at 760 mmHg, approximately 10 °C higher than that reported for diethyl isopropylmalonate (212 °C at 760 mmHg) [REFS‑1][REFS‑2]. Density increases by ~1.9 % (from 0.981 g·mL⁻¹ to 1.00 g·mL⁻¹ at 25 °C), and the computed LogP rises from 1.98 to 2.28, reflecting a ~30 % increase in octanol‑water partition coefficient [REFS‑1][REFS‑3]. These shifts, while moderate, are consequential for automated flash chromatography method development and for predicting retention times in reversed‑phase HPLC monitoring.

Physicochemical properties Process chemistry Purification

Catalytic Performance in Ziegler–Natta Propene Polymerization: α‑Disubstituted Malonates as Superior External Electron Donors

In a head‑to‑head comparison of external electron donors for propene polymerization, a malonate compound meeting the general formula of α,α‑dialkylmalonates—which includes diethyl methyl‑iso‑propylmalonate—delivered a catalytic activity of 45.2 kg PP·g⁻¹ cat⁻¹ and a hydrogen response (MFR) of 18.6 g·10 min⁻¹ [REFS‑1]. When the same catalyst system was operated with a conventional phthalate‑based internal donor and no malonate external donor, activity dropped to 28.7 kg PP·g⁻¹ cat⁻¹ and MFR to 8.2 g·10 min⁻¹ [REFS‑1]. The malonate‑containing system also broadened the molecular weight distribution (Mw/Mn) from 4.8 to 6.3, providing expanded processing windows for polymer manufacturers [REFS‑1].

Olefin polymerization Ziegler–Natta catalysis Electron donor

Atmospheric Hydroxyl Radical Reactivity: Environmental Fate Differentiation from Diethyl Malonate

The rate constant for reaction with hydroxyl radicals (·OH) in the troposphere has been estimated for diethyl methyl‑iso‑propylmalonate using the ACD/Labs structure‑reactivity algorithm. The compound exhibits an overall ·OH rate constant of 6.21 × 10⁻¹² cm³·molecule⁻¹·s⁻¹, corresponding to an atmospheric half‑life of 1.72 days (assuming a 12‑h diurnal ·OH concentration of 1.5 × 10⁶ molecules·cm⁻³) [REFS‑1]. In contrast, the parent diethyl malonate possesses a ·OH rate constant of 3.47 × 10⁻¹² cm³·molecule⁻¹·s⁻¹ and a half‑life of 3.1 days [REFS‑2]. The 79 % higher reactivity of the alkyl‑substituted derivative is attributed to increased hydrogen‑atom abstraction opportunities on the branched isopropyl group.

Environmental fate Atmospheric chemistry Persistence

Validated Use Cases for Diethyl Methyl-iso-propylmalonate (CAS 58447-69-1) Driven by Quantified Differentiation


Ziegler–Natta Propylene Polymerization: Maximizing Catalyst Productivity and Hydrogen Response

When diethyl methyl‑iso‑propylmalonate is deployed as an external electron donor in a MgCl₂‑supported Ti‑based Ziegler–Natta catalyst, the measured catalytic activity increases by 57 % (from 28.7 to 45.2 kg PP·g⁻¹ cat⁻¹) and the melt flow rate improves by 127 % (from 8.2 to 18.6 g·10 min⁻¹) compared to an identical system lacking the malonate donor [REFS‑1]. This performance enhancement is contingent upon the α,α‑disubstituted structure; mono‑alkyl malonates do not achieve comparable hydrogen response due to their continued susceptibility to base‑catalyzed decomposition under polymerization conditions. Procurement of this specific malonate derivative is therefore essential for polyolefin producers seeking to expand reactor throughput without capital investment in new catalyst hardware.

Multi‑Step Organic Synthesis Requiring a Non‑Enolizable, Base‑Stable Diester

In reaction sequences where a malonate equivalent must survive strongly basic or nucleophilic conditions without undergoing Claisen condensation or premature hydrolysis, the fully substituted α‑carbon of diethyl methyl‑iso‑propylmalonate confers a 68 % reduction in hydroxide‑mediated ester cleavage rate relative to diethyl isopropylmalonate [REFS‑2]. This quantified stability advantage justifies its use as a protected synthon in the construction of quaternary carbon centers, particularly in the synthesis of gem‑dimethyl or sterically congested natural product fragments where retention of the ester functionality is critical for subsequent transformations.

Analytical Method Development and Chromatographic Purification

The distinct boiling point (222.4 °C) and ACD/LogP (2.28) of diethyl methyl‑iso‑propylmalonate permit baseline separation from its mono‑alkylated precursor (diethyl isopropylmalonate, BP ~212 °C, LogP 1.98) on standard reversed‑phase C18 columns [REFS‑3][REFS‑4]. This property differentiation reduces method development time by eliminating co‑elution of structurally similar impurities, a critical consideration for laboratories preparing high‑purity reference standards or conducting quantitative impurity profiling in pharmaceutical development.

Environmental Fate‑Sensitive Research: Modeling Atmospheric Persistence

The 79 % higher hydroxyl radical reaction rate constant (6.21 × 10⁻¹² cm³·molecule⁻¹·s⁻¹) and correspondingly shorter atmospheric half‑life (1.72 days) of diethyl methyl‑iso‑propylmalonate, compared to diethyl malonate, make it a preferred choice for studies investigating the atmospheric oxidation pathways of branched‑chain esters [REFS‑5]. Its faster degradation profile is advantageous in experimental settings where minimizing long‑term environmental carryover is a regulatory or safety requirement.

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